![molecular formula C13H10FN3O B14610729 1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one CAS No. 59361-50-1](/img/structure/B14610729.png)
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a fluorophenyl group attached to a dihydropyridopyrimidinone core. The presence of the fluorine atom in the phenyl ring often imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. This is followed by cyclization and reduction steps to form the final dihydropyridopyrimidinone structure. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like iodine or other Lewis acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is carefully optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dihydropyridopyrimidinone core to fully saturated pyridopyrimidinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups into the fluorophenyl ring, leading to a diverse array of derivatives .
科学研究应用
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and selectivity, while the dihydropyridopyrimidinone core provides a stable framework for interaction. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
相似化合物的比较
Similar Compounds
- 1-(4-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 1-(2-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
- 1-(3-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one
Uniqueness
1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of atoms in this compound provides distinct properties that can be leveraged in various scientific and industrial applications .
属性
CAS 编号 |
59361-50-1 |
|---|---|
分子式 |
C13H10FN3O |
分子量 |
243.24 g/mol |
IUPAC 名称 |
1-(3-fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C13H10FN3O/c14-10-4-1-5-11(7-10)17-12-9(3-2-6-15-12)8-16-13(17)18/h1-7H,8H2,(H,16,18) |
InChI 键 |
LCYTUPNQWOUFNA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(N=CC=C2)N(C(=O)N1)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


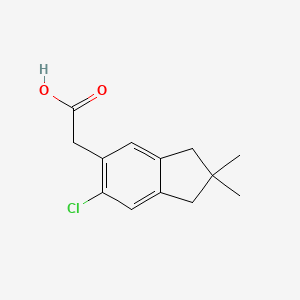
![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)
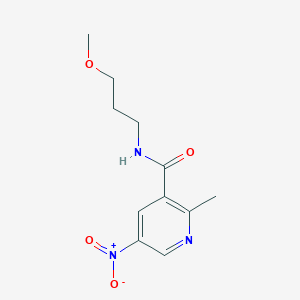

![1-[3-(2,4-Dichlorophenyl)heptan-2-yl]-1H-imidazole](/img/structure/B14610662.png)
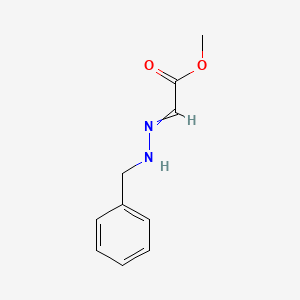
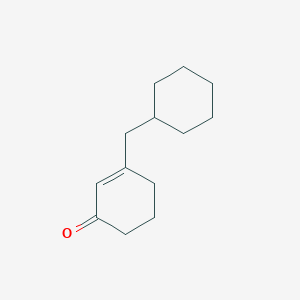
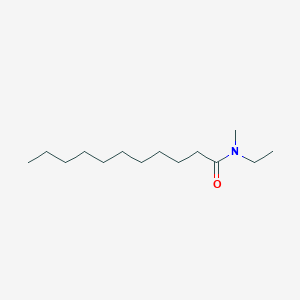
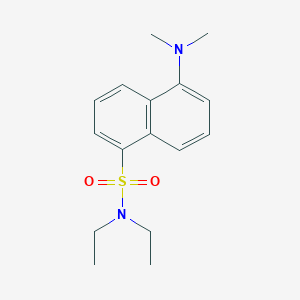
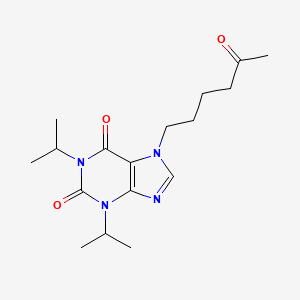
![4-{[2-(Methylsulfanyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14610703.png)

